

BMS-935177: A Comprehensive Kinase Selectivity Profile and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BMS-935177	
Cat. No.:	B606271	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of **BMS-935177**, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). The document summarizes key quantitative data, details the experimental protocols for crucial assays, and visualizes the relevant biological pathways and experimental workflows.

Core Data Presentation: Kinase Inhibition Profile

BMS-935177 is a highly selective inhibitor of BTK with a potent IC50 value of 2.8 nM in cell-free assays.[1][2] Its selectivity has been demonstrated against a panel of other kinases, including other members of the Tec family and the Src family of kinases. The compound is between 5- and 67-fold more selective for BTK over other Tec family kinases such as TEC, BMX, ITK, and TXK.[1][2] Furthermore, BMS-935177 shows greater than 50-fold selectivity over the SRC family of kinases and a remarkable 1100-fold selectivity over SRC itself.[1] A summary of the inhibitory activity of BMS-935177 against a selection of kinases is presented in the table below.



Kinase Target	IC50 (nM)	Selectivity vs. BTK (Fold)
ВТК	2.8	1
TEC	13	~5
BLK	20	~7
BMX	24	~9
TRKA	30	~11
ITK	Not explicitly quantified, but selectivity is between 5- and 67-fold	Not explicitly quantified
TXK	Not explicitly quantified, but selectivity is between 5- and 67-fold	Not explicitly quantified
HER4	<150	>50
TRKB	<150	>50
RET	<150	>50
SRC	Not explicitly quantified, but selectivity is 1100-fold	1100

Note: Data is compiled from multiple sources.[1][2] The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in biochemical assays.

Experimental Protocols Biochemical Kinase Inhibition Assay (Fluorescence-Based)

This protocol outlines the methodology for determining the in vitro potency of **BMS-935177** against human recombinant BTK.

Materials:



- BMS-935177 (dissolved in DMSO at 10 mM)
- Human recombinant BTK (1 nM final concentration)
- Fluoresceinated peptide substrate (1.5 μM final concentration)
- ATP (20 μM final concentration, corresponding to the apparent Km)
- Assay Buffer (20 mM HEPES, pH 7.4, 10 mM MgCl2, 0.015% Brij 35, 4 mM DTT)
- 384-well V-bottom plates
- 35 mM EDTA for reaction termination

Procedure:

- Compound Preparation: BMS-935177 is serially diluted to 11 different concentrations in DMSO.
- Reaction Setup: In a 384-well plate, add the following components in order:
 - BMS-935177 at various concentrations
 - Human recombinant BTK
 - Fluoresceinated peptide
 - ATP
 - Assay buffer to a final volume of 30 μL.
- Incubation: The reaction plate is incubated at room temperature for 60 minutes.
- Reaction Termination: The kinase reaction is stopped by adding 45 μ L of 35 mM EDTA to each well.
- Data Analysis: The reaction mixture is analyzed by electrophoretic separation of the fluorescent substrate and the phosphorylated product. The amount of phosphorylation is



quantified by measuring fluorescence (excitation at 488 nm, emission at 530 nm). The IC50 values are then calculated from the dose-response curves.[3]

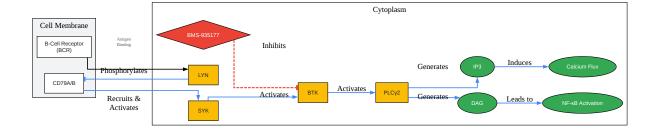
Cell-Based Assays

- 1. Calcium Flux Inhibition Assay in Human Ramos B Cells:
- Objective: To assess the functional inhibition of the B-cell receptor (BCR) signaling pathway.
- Methodology: Human Ramos B cells are stimulated to induce calcium mobilization, a key event downstream of BTK activation. The ability of BMS-935177 to inhibit this calcium flux is measured.
- Result: **BMS-935177** inhibits calcium flux in human Ramos B cells with an IC50 of 27 nM.[1]
- 2. CD69 Surface Expression Inhibition Assay:
- Objective: To evaluate the effect of **BMS-935177** on B-cell activation.
- Methodology: Peripheral B cells are stimulated with anti-IgM and anti-IgG to upregulate the activation marker CD69. The inhibitory effect of BMS-935177 on CD69 expression is quantified.
- Key Finding: **BMS-935177** inhibits CD69 surface expression upon BCR stimulation but has no effect when B cells are stimulated through the CD40 receptor, demonstrating its specificity for the BCR pathway.[1][3]
- 3. TNFa Production Inhibition in PBMCs:
- Objective: To determine the inhibitory effect of BMS-935177 on Fcy receptor (FcyR) signaling.
- Methodology: Peripheral blood mononuclear cells (PBMCs) are stimulated with IgGcontaining immune complexes to activate low-affinity Fcy receptors (FcyRIIa and FcyRIII), leading to the production of TNFα. The ability of BMS-935177 to inhibit this cytokine production is measured.



• Result: **BMS-935177** effectively inhibits TNFα production with an IC50 value of 14 nM.[1][3]

Mandatory Visualizations Signaling Pathway Diagram

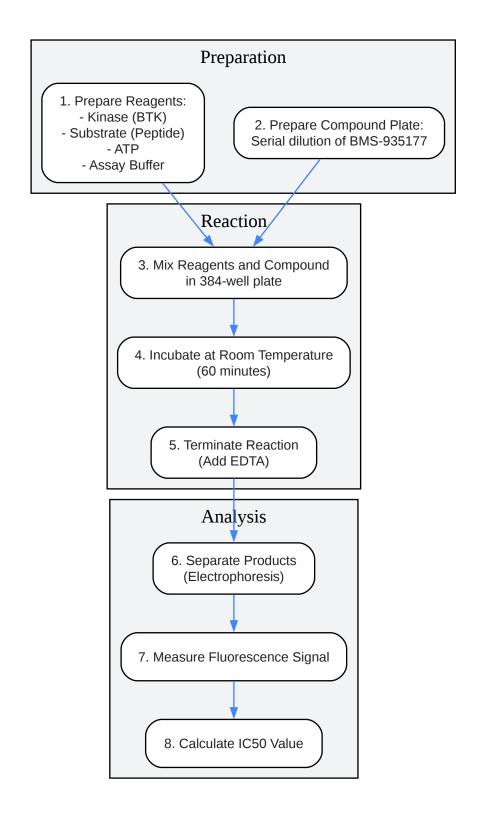


Click to download full resolution via product page

Caption: B-Cell Receptor (BCR) signaling cascade and the inhibitory action of **BMS-935177** on BTK.

Experimental Workflow Diagram





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. promega.com [promega.com]
- 3. Fluorescent Peptide Assays For Protein Kinases PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BMS-935177: A Comprehensive Kinase Selectivity Profile and Methodological Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606271#bms-935177-kinase-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com